molecular formula C14H16FN3O2 B8453851 2-ethyl-5-(4-fluoro-benzylamino)-2H-pyrazole-3-carboxylic acid methyl ester CAS No. 1029052-31-0

2-ethyl-5-(4-fluoro-benzylamino)-2H-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B8453851
CAS No.: 1029052-31-0
M. Wt: 277.29 g/mol
InChI Key: NOBKQEGCPGVUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-5-(4-fluoro-benzylamino)-2H-pyrazole-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C14H16FN3O2 and its molecular weight is 277.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

1029052-31-0

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

methyl 2-ethyl-5-[(4-fluorophenyl)methylamino]pyrazole-3-carboxylate

InChI

InChI=1S/C14H16FN3O2/c1-3-18-12(14(19)20-2)8-13(17-18)16-9-10-4-6-11(15)7-5-10/h4-8H,3,9H2,1-2H3,(H,16,17)

InChI Key

NOBKQEGCPGVUGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)NCC2=CC=C(C=C2)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 5-amino-2-ethyl-2H-pyrazole-3-carboxylic acid methyl ester (527, 1.00 g, 5.91 mmol) in acetonitrile (27.5 mL) were added 4-fluorobenzaldehyde (528, 0.660 mL, 6.26 mmol), triethylsilane (4.77 mL, 0.0298 mol) and trifluoroacetic acid (2.38 mL, 0.0310 mol). The reaction was stirred at 80° C. for 4 hours, then concentrated, poured into aqueous potassium carbonate, and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 20% to 100% ethyl acetate in hexane to give a white solid (529, 1.00 g, 61%).
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1 g
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reactant
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0.66 mL
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4.77 mL
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2.38 mL
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reactant
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27.5 mL
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solvent
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Synthesis routes and methods III

Procedure details

To 5-amino-2-ethyl-2H-pyrazole-3-carboxylic acid methyl, ester (527, 1.00 g, 5.91 mmol) in acetonitrile (27.5 mL) were added 4-fluorobenzaldehyde (528, 0.660 mL, 6.26 mmol), triethylsilane (4.77 mL, 0.0298 mol) and trifluoroacetic acid (2.38 mL, 0.0310 mol). The reaction was stirred at 80° C. for 4 hours, then concentrated, poured into aqueous potassium carbonate, and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 20% to 100% ethyl acetate in hexane to give a white solid (529, 1.00 g, 61%).
[Compound]
Name
5-amino-2-ethyl-2H-pyrazole-3-carboxylic acid methyl
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0 (± 1) mol
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reactant
Reaction Step One
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1 g
Type
reactant
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0.66 mL
Type
reactant
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Quantity
4.77 mL
Type
reactant
Reaction Step One
Quantity
2.38 mL
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
solvent
Reaction Step One

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